4-cyclopentyl-3-(1-(2-(4-methoxyphenyl)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYCLOPENTYL-3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a triazole ring, a piperidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPENTYL-3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, including the formation of the triazole ring, the piperidine ring, and the attachment of the methoxyphenyl group. Common synthetic routes may involve:
Cyclization reactions: to form the triazole ring.
Nucleophilic substitution: reactions to introduce the piperidine ring.
Acylation reactions: to attach the methoxyphenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-CYCLOPENTYL-3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-CYCLOPENTYL-3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Pharmacology: Research may focus on the compound’s interactions with biological targets, such as receptors or enzymes.
Materials Science: The compound’s properties may be explored for use in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 4-CYCLOPENTYL-3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved would depend on the exact nature of the interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-CYCLOPENTYL-3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE include other triazole derivatives and piperidine-containing compounds. Examples include:
1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Piperidine derivatives: Compounds with piperidine rings and various functional groups.
Uniqueness
The uniqueness of 4-CYCLOPENTYL-3-{1-[2-(4-METHOXYPHENYL)ACETYL]PIPERIDIN-4-YL}-1-METHYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific combination of functional groups and rings, which may confer unique biological activity or chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C22H30N4O3 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-cyclopentyl-5-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H30N4O3/c1-24-22(28)26(18-5-3-4-6-18)21(23-24)17-11-13-25(14-12-17)20(27)15-16-7-9-19(29-2)10-8-16/h7-10,17-18H,3-6,11-15H2,1-2H3 |
InChI Key |
YMDRWBQOMAEXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)OC)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.